molecular formula C19H19NO2S2 B2956941 N-(furan-2-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1396673-89-4

N-(furan-2-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2956941
CAS No.: 1396673-89-4
M. Wt: 357.49
InChI Key: IIRDGMVJUZYHBO-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)benzamide is a high-purity chemical compound offered for research and development purposes. This benzamide derivative features a distinct molecular architecture, incorporating both furan and thiophene heterocyclic rings, a methylthio functional group, and a tertiary amide linkage. Its structural profile suggests potential as a valuable intermediate in synthetic organic chemistry and medicinal chemistry research, particularly for the exploration of structure-activity relationships (SAR) in novel pharmacologically active molecules . Compounds with similar N-benzamide scaffolds and heteroaromatic substitutions, such as furan and thiophene, have been investigated in scientific literature for a range of biological activities . The presence of the methylthioether group may offer a site for further metabolic or synthetic modification, enhancing its utility as a chemical probe or building block . Researchers in academic and industrial laboratories may find this compound useful for projects in hit-to-lead optimization, biochemical screening, and the development of new therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions and in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methylsulfanyl-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S2/c1-23-18-9-3-2-8-17(18)19(21)20(14-15-6-4-12-22-15)11-10-16-7-5-13-24-16/h2-9,12-13H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRDGMVJUZYHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N(CCC2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and thiophene derivatives. These derivatives are then coupled with the benzamide moiety under specific reaction conditions. Common synthetic routes include:

  • Furan-2-ylmethylamine: and 2-(thiophen-2-yl)ethylamine as starting materials.

  • Methylthio group: introduction via nucleophilic substitution reactions.

  • Amide bond formation: using coupling reagents such as DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Continuous flow chemistry and microwave-assisted synthesis are also employed to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The furan and thiophene rings can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can be performed on the benzamide group to yield amine derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at the furan and thiophene rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include KMnO4 (Potassium permanganate) and CrO3 (Chromium trioxide).

  • Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are used.

  • Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed.

Major Products Formed:

  • Oxidation: Furan-2-carboxylic acid, Thiophene-2-carboxylic acid.

  • Reduction: Furan-2-ylmethylamine, Thiophen-2-ylethylamine.

  • Substitution: Furan-2-ylmethyl halides, Thiophen-2-ylmethyl halides.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic properties, including anticancer and antimicrobial activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

N-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide (CAS 1396793-31-9)

  • Core Structure : Acetamide (CH3-C=O) instead of benzamide.
  • Substituents : 2,2-Diphenyl groups at the α-carbon and identical N-bound furan/thiophene groups.
  • The diphenyl groups may increase steric bulk, affecting molecular recognition .

N-(furan-2-ylmethyl)-3-(4-(methylsulfonyl)phenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide (CAS 2034422-66-5)

  • Core Structure : Propanamide (CH2-CH2-C=O) with a 4-(methylsulfonyl)phenyl group.
  • Substituents : Methylsulfonyl (-SO2Me) group (electron-withdrawing) vs. methylthio (-SMe) in the target compound.
  • Implications : The sulfonyl group enhances polarity and hydrogen-bonding capacity, likely improving aqueous solubility but reducing lipophilicity compared to the methylthio analog .

Substituent Variations on the Benzamide Core

3-Fluoro-N-(furan-2-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide (CAS 1797971-59-5)

  • Substituents : Fluoro (-F) at position 3 and methoxy (-OMe) at position 3.
  • Methoxy groups can act as hydrogen-bond acceptors, influencing target binding .

N-(tert-butyl)-2-(phenylthio)benzamide (Compound 73 in )

  • Substituents : Phenylthio (-SPh) at position 2 and tert-butyl on the amide nitrogen.
  • Implications : The bulky tert-butyl group may hinder rotational freedom, while the phenylthio group provides a larger π-system for hydrophobic interactions compared to methylthio .

Antibacterial Quinolone Derivatives ()

  • Key Features: Piperazinyl quinolones with methylthio-thiophene substituents.
  • Implications : Methylthio groups in these compounds enhance antibacterial activity against Gram-positive bacteria, suggesting that the methylthio moiety in the target compound may confer similar bioactivity .

Pesticide Benzamides ()

  • Examples : Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) and fenfuram (2-methyl-N-phenyl-3-furancarboxamide).
  • Implications : Benzamides with heterocyclic substituents are established in agrochemical applications, supporting the hypothesis that the target compound’s furan/thiophene groups could contribute to pesticidal or antifungal activity .

Biological Activity

N-(furan-2-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, supported by case studies and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₉H₁₉N₃O₂S₂
Molecular Weight 383.5 g/mol
IUPAC Name N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
Canonical SMILES CSC1=CC=CC=C1NCC2=CC=CO2

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with thiophenes and benzamide under controlled conditions. The process often requires specific catalysts and solvents to optimize yield and purity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing furan and thiophene moieties have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzamide derivatives. For example, compounds with structural similarities to this compound have demonstrated cytotoxic effects on cancer cell lines such as A-431 and Jurkat cells. In vitro assays revealed that these compounds can induce apoptosis and inhibit cell proliferation, making them candidates for further development in cancer therapy.

Neuroprotective Effects

Another area of interest is the neuroprotective properties of this compound. Research involving derivatives has shown promise in protecting neuronal cells from oxidative stress. For example, studies on related compounds indicate that they may enhance synaptic transmission and promote long-term potentiation in hippocampal neurons, suggesting potential applications in treating neurodegenerative diseases.

Case Studies

  • Antimicrobial Study : A recent investigation assessed the antibacterial activity of various furan-thiophene derivatives against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .
  • Cancer Cell Line Evaluation : In a study focused on anticancer activity, several benzamide derivatives were tested against human cancer cell lines. Results showed that compounds with similar structures to this compound had IC50 values significantly lower than those of conventional chemotherapeutics, highlighting their potential for further development .
  • Neuroprotective Mechanisms : Research exploring the neuroprotective effects of related compounds demonstrated that they could attenuate neuronal cell death induced by oxidative stress in vitro. This suggests a mechanism involving the modulation of signaling pathways related to cell survival .

Q & A

Q. Table 1. Key Spectroscopic Data

TechniqueCritical Peaks/PatternsReference
¹H NMR (DMSO-d6)δ 2.5 (S, SCH₃), 6.8–7.5 (thiophene/furan)
IR1650 cm⁻¹ (C=O), 650 cm⁻¹ (C-S)
ESI-MS[M+H]⁺ = 386.4 (calc. 386.1)

Q. Table 2. Stability Under Stress Conditions

ConditionDegradation ProductsStability RankReference
UV (254 nm, 48h)Oxidized thioether (sulfoxide)Moderate
0.1M HCl (24h)Hydrolyzed amide (carboxylic acid)Low

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